

# Spectroscopic Characterization of 2-Chloro-4-phenylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-phenylpyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of **2-Chloro-4-phenylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted and representative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for molecular characterization.

## Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **2-Chloro-4-phenylpyrimidine**. This data is compiled from analyses of structurally similar compounds and computational predictions, providing a reliable reference for the identification and characterization of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Chloro-4-phenylpyrimidine** (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.65	d	5.2	H-6 (pyrimidine ring)
8.10 - 8.05	m	-	H-2', H-6' (phenyl ring)
7.55 - 7.45	m	-	H-3', H-4', H-5' (phenyl ring)
7.35	d	5.2	H-5 (pyrimidine ring)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Chloro-4-phenylpyrimidine** (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
165.5	C-4 (pyrimidine ring)
161.0	C-2 (pyrimidine ring)
158.0	C-6 (pyrimidine ring)
136.5	C-1' (phenyl ring)
131.0	C-4' (phenyl ring)
129.0	C-2', C-6' (phenyl ring)
128.5	C-3', C-5' (phenyl ring)
118.0	C-5 (pyrimidine ring)

## Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Data for **2-Chloro-4-phenylpyrimidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Strong	C=C stretching (aromatic ring)
1550 - 1450	Strong	C=N and C=C stretching (pyrimidine ring)
850 - 550	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **2-Chloro-4-phenylpyrimidine**

m/z	Relative Intensity (%)	Proposed Fragment
190/192	100/33	[M] <sup>+</sup> (Molecular ion)
155	80	[M - Cl] <sup>+</sup>
128	40	[M - Cl - HCN] <sup>+</sup>
77	60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-Chloro-4-phenylpyrimidine**.

### Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of purified **2-Chloro-4-phenylpyrimidine**.
  - Transfer the solid into a clean, dry vial.
  - Add approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Mix the sample using a vortex mixer or sonicator until the solid is completely dissolved.<sup>[1]</sup>
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.<sup>[1]</sup>
- Securely cap and clearly label the NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire a standard 1D <sup>1</sup>H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- <sup>13</sup>C NMR Acquisition:
  - Following <sup>1</sup>H NMR, switch the spectrometer to the <sup>13</sup>C channel.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.

## Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the thin solid film method.<sup>[2]</sup>

- Sample Preparation:
  - Dissolve a few milligrams of **2-Chloro-4-phenylpyrimidine** in a small amount of a volatile solvent like dichloromethane or acetone.<sup>[2]</sup>
  - Place a single, clean salt plate (KBr or NaCl) on a clean surface.<sup>[2]</sup>
  - Using a pipette, apply a drop of the solution to the center of the salt plate.<sup>[2]</sup>

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.<sup>[2]</sup>
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

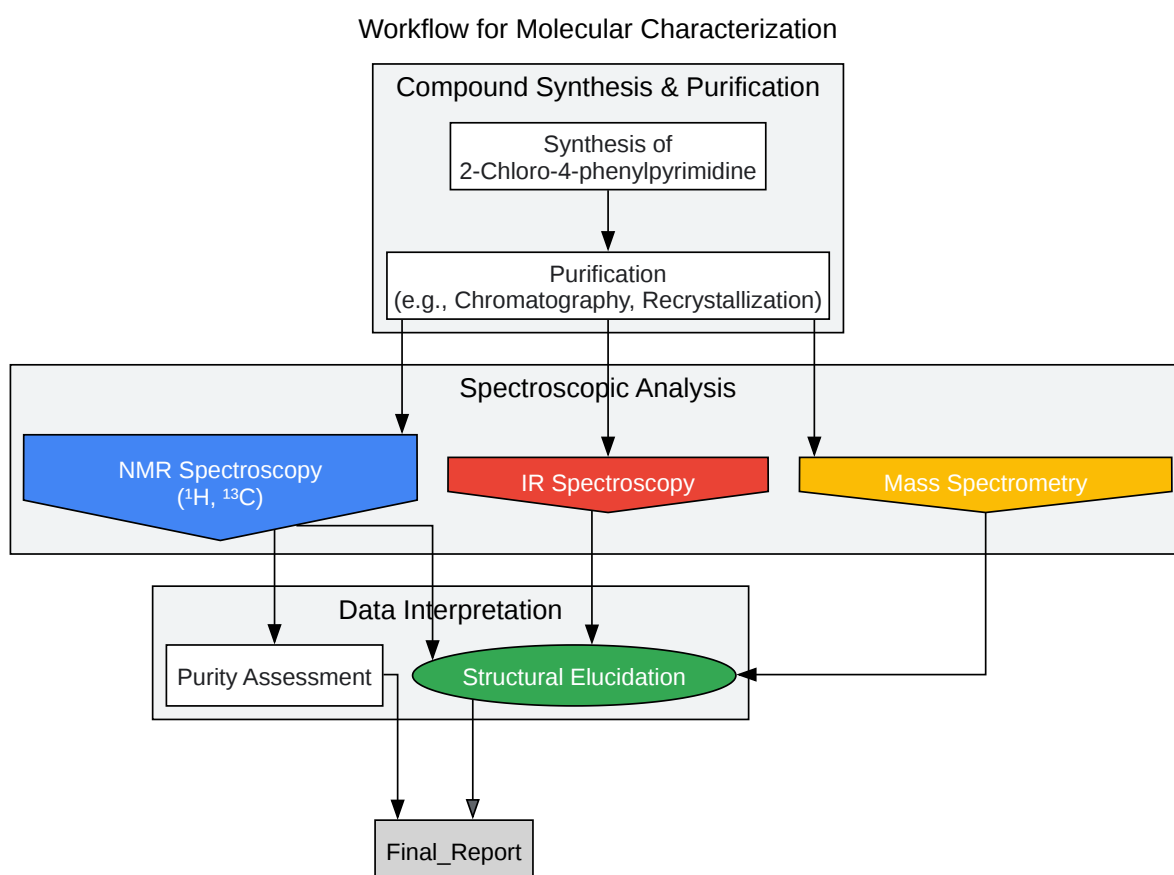
## Protocol 3: Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.

- Sample Preparation:
  - Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
  - Further dilute this solution to a final concentration of about 10-100  $\mu\text{g/mL}$ .
  - If necessary, filter the solution to remove any particulate matter.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
  - In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
  - The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by the mass analyzer.
  - A detector records the abundance of each fragment, generating the mass spectrum.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like **2-Chloro-4-phenylpyrimidine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Chloro-4-phenylpyrimidine**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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